3-(Bromomethyl)isoxazole chemical properties and structure
3-(Bromomethyl)isoxazole chemical properties and structure
An In-Depth Technical Guide to 3-(Bromomethyl)isoxazole: Properties, Reactivity, and Applications in Drug Discovery
Abstract
3-(Bromomethyl)isoxazole is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a stable, electron-rich isoxazole core and a highly reactive bromomethyl group, this reagent serves as a versatile synthon for introducing the isoxazole moiety into a wide array of molecular scaffolds. The isoxazole ring is a well-regarded pharmacophore, present in numerous approved drugs, and is prized for its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] This guide provides an in-depth analysis of the chemical structure, physicochemical properties, reactivity profile, and synthetic applications of 3-(Bromomethyl)isoxazole, with a focus on its strategic deployment in drug discovery and development programs.
Core Chemical and Structural Properties
3-(Bromomethyl)isoxazole is a crystalline solid at room temperature. Its structure consists of a five-membered aromatic isoxazole ring, containing adjacent oxygen and nitrogen atoms, substituted at the 3-position with a bromomethyl (-CH₂Br) group. This bromomethyl group is the primary site of reactivity, acting as a potent electrophile.
Physicochemical Data
The key properties of 3-(Bromomethyl)isoxazole are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| IUPAC Name | 3-(Bromomethyl)-1,2-oxazole | PubChem |
| CAS Number | 76632-20-7 | [3][4] |
| Molecular Formula | C₄H₄BrNO | [3][4] |
| Molecular Weight | 161.99 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 59 °C | [3][4] |
| Boiling Point | 214.2 °C | [3][4] |
| Density | 1.706 g/cm³ | [3][4] |
| Flash Point | 83.3 °C | [3][4] |
| SMILES | C1=CON=C1CBr | [4] |
Structural Representation
The chemical structure of 3-(Bromomethyl)isoxazole is depicted below. The numbering of the isoxazole ring begins at the oxygen atom.
Caption: Structure of 3-(Bromomethyl)isoxazole.
Synthesis and Reactivity Profile
The synthetic utility of 3-(Bromomethyl)isoxazole is primarily derived from the predictable and efficient reactivity of its bromomethyl group.
Synthesis
Substituted isoxazoles are commonly synthesized via several established routes. A prevalent method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 3-substituted isoxazoles, this often involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.[5][6] The subsequent bromination of a precursor like 3-methylisoxazole would yield the target compound.
Core Reactivity: The Electrophilic Nature of the Bromomethyl Group
The C-Br bond in the bromomethyl group is highly polarized, rendering the methylene carbon atom strongly electrophilic. This makes 3-(Bromomethyl)isoxazole an excellent alkylating agent for a wide range of nucleophiles. This reactivity is the cornerstone of its application as a building block.
Key Reactions:
-
N-Alkylation: Reacts readily with primary and secondary amines, imidazoles, and other nitrogen nucleophiles to form C-N bonds.
-
O-Alkylation: Reacts with alcohols and phenols, typically in the presence of a base, to form ethers.
-
S-Alkylation: Reacts with thiols to generate thioethers.
-
C-Alkylation: Can be used to alkylate soft carbon nucleophiles such as enolates.
This versatile reactivity allows for the straightforward covalent attachment of the 3-isoxazole moiety to a target scaffold, a common strategy in the synthesis of compound libraries for high-throughput screening.
Caption: General reactivity of 3-(Bromomethyl)isoxazole.
Applications in Drug Discovery
The isoxazole ring is considered a "privileged" scaffold in medicinal chemistry. Its incorporation can enhance physicochemical properties such as metabolic stability and aqueous solubility.[1] The ring system is relatively electron-rich and can act as a bioisosteric replacement for other groups, like a phenyl or amide moiety, to optimize drug-like properties.[2][7]
Derivatives of isoxazole exhibit a vast range of biological activities, including:
The strategic value of 3-(Bromomethyl)isoxazole is its ability to serve as a molecular handle to introduce this valuable pharmacophore into new chemical entities. Many successful drugs, such as the COX-2 inhibitor Valdecoxib and beta-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin, feature an isoxazole core, underscoring its therapeutic relevance.[1][5]
Caption: Drug discovery workflow using 3-(Bromomethyl)isoxazole.
Exemplary Experimental Protocol: N-Alkylation
This section provides a representative, generalized protocol for the synthesis of an N-substituted 3-(aminomethyl)isoxazole derivative.
Objective: To synthesize N-benzyl-1-(isoxazol-3-yl)methanamine.
Materials:
-
3-(Bromomethyl)isoxazole (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Ethyl acetate and water for workup
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-(Bromomethyl)isoxazole (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(isoxazol-3-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As a reactive alkylating agent, 3-(Bromomethyl)isoxazole must be handled with appropriate caution.
-
Hazard Classification: While specific data is limited, related bromomethyl compounds are classified as corrosive and lachrymatory. It should be treated as a substance that can cause severe skin burns and eye damage.[10][11]
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically under refrigeration (+2 to +8 °C).[3][4] Keep away from incompatible materials such as strong bases, amines, and reducing agents.[10]
Conclusion
3-(Bromomethyl)isoxazole is a high-value, versatile chemical reagent that serves as an efficient conduit for incorporating the pharmacologically significant isoxazole scaffold into novel molecules. Its well-defined reactivity, coupled with the proven therapeutic relevance of the isoxazole core, establishes it as an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of next-generation therapeutics.
References
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Ponomarev, D. A., & Tverdokhlebov, A. V. (2020). Sequential Formal [4+1]‐Cycloaddition, C−H Functionalization and Suzuki–Miyaura Cross‐Coupling for the Synthesis of Trisubstituted Isoxazolines. ResearchGate. Available at: [Link]
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